REACTION_CXSMILES
|
[Na].[NH2:2][C:3]1[CH:8]=[CH:7][C:6]([Br:9])=[CH:5][C:4]=1[NH:10][CH2:11][CH2:12][C:13]([O:15]C)=O>CO>[Br:9][C:6]1[CH:7]=[CH:8][C:3]2[NH:2][C:13](=[O:15])[CH2:12][CH2:11][NH:10][C:4]=2[CH:5]=1 |^1:0|
|
Name
|
|
Quantity
|
9.4 g
|
Type
|
reactant
|
Smiles
|
NC1=C(C=C(C=C1)Br)NCCC(=O)OC
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Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
After additional, the mixture was stirred at room temperature overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISSOLUTION
|
Details
|
dissolved
|
Type
|
CONCENTRATION
|
Details
|
It was concentrated
|
Type
|
ADDITION
|
Details
|
added with water (50 mL)
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Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (50 mL)
|
Type
|
CUSTOM
|
Details
|
purified by CombiFlash (PE:EA=5:1)
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC2=C(NC(CCN2)=O)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2 g | |
YIELD: PERCENTYIELD | 24% | |
YIELD: CALCULATEDPERCENTYIELD | 24% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |